4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol

Descripción

Introduction

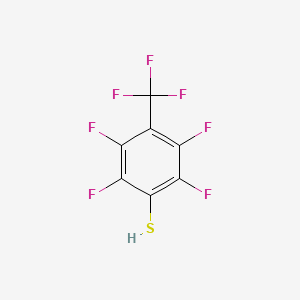

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol belongs to the family of perfluorinated aromatic compounds, which have gained considerable attention in modern chemistry due to their unique electronic properties and chemical stability. This compound features a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, a trifluoromethyl group at position 4, and a thiol group at position 1. The extensive fluorination of the aromatic system creates a highly electron-deficient environment that significantly influences the compound's reactivity and physical properties.

The compound has emerged as an important building block in fluorinated chemistry, particularly in applications requiring materials with exceptional thermal stability and unique electronic characteristics. Its structure represents a convergence of several important functional groups in organofluorine chemistry, including the electron-withdrawing trifluoromethyl group and the nucleophilic thiol functionality. This combination creates opportunities for diverse chemical transformations and applications in advanced materials synthesis.

Research into this compound has been driven by the growing demand for fluorinated materials in electronics, aerospace, and specialty chemical applications. The presence of multiple fluorine atoms and the trifluoromethyl group imparts exceptional chemical resistance and thermal stability, while the thiol group provides a reactive site for further chemical modification. Understanding the fundamental properties of this compound is essential for its effective utilization in various technological applications.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF7S/c8-2-1(7(12,13)14)3(9)5(11)6(15)4(2)10/h15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMOMKVOHOSVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347262 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-84-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction with Potassium Hydrosulfide

One effective method involves the reaction of 4-(trifluoromethyl)-1,2,3,5,6-pentafluorobenzene with potassium hydrosulfide in a dimethyl sulfoxide solvent.

-

- 4-(Trifluoromethyl)-1,2,3,5,6-pentafluorobenzene: 23.7 grams (0.1 moles)

- Potassium hydrosulfide: 36 grams (0.5 moles)

- Dimethyl sulfoxide: 80 grams

-

- Heat and stir the mixture at 130°C for approximately 7.5 hours.

-

- After cooling, gradually add dilute sulfuric acid to adjust pH to around 3.

- Perform steam distillation followed by reduced pressure distillation to isolate the product.

Alternative Synthesis via Chlorobenzene

Another method utilizes chlorinated benzene derivatives as starting materials. This approach involves a nucleophilic substitution reaction.

-

- Trichlorobenzene: 18 grams (0.1 moles)

- Sodium hydrosulfide: 28 grams (0.5 moles)

-

- Mix in a three-necked flask with N,N-dimethylacetamide as solvent and heat to 120°C for about 15 hours.

-

- Cool the mixture and acidify with dilute sulfuric acid before performing steam distillation.

Characterization of the Compound

Characterization of the synthesized compound is crucial for confirming its identity and purity. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed.

| Property | Value |

|---|---|

| Molecular Formula | C₇HF₇S |

| Molecular Weight | 250.14 g/mol |

| Boiling Point | ~169°C |

| Density | ~1.66 g/mL |

| Purity | ≥98% |

Applications

The synthesized compound has potential applications in:

Material Science: As a building block for fluorinated polymers.

Pharmaceuticals: Due to its unique electronic properties that can enhance biological activity.

Análisis De Reacciones Químicas

Types of Reactions

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Reduction: The compound can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Reduced thiol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol serves as a versatile building block in organic synthesis. Its electrophilic properties allow it to participate in various reactions such as:

- Electrophilic Substitution Reactions : The trifluoromethyl group enhances the electrophilicity of the thiophenol ring, facilitating substitution reactions that are critical for synthesizing complex organic molecules.

- Thiolation Reactions : It can be used to introduce thiol groups into organic compounds, which is essential for creating functionalized materials.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of thiophenols can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways. This compound has shown effectiveness against various strains of bacteria and fungi.

- Antiparasitic Activity : In vitro studies suggest that compounds with similar structures can inhibit the growth of parasites responsible for diseases such as malaria and leishmaniasis. The mechanism often involves generating reactive oxygen species within the parasite cells.

Material Science

In material science, this compound is explored for its potential in developing new materials with specific properties:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials.

- Coatings and Adhesives : Its unique chemical structure may improve the performance characteristics of coatings and adhesives used in industrial applications.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various thiophenol derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of critical metabolic functions.

Case Study 2: Electrophilic Trifluoromethylthiolation

In another study focusing on synthetic applications, researchers employed this compound as a reagent in photoredox reactions. It demonstrated optimal catalytic activity in decarboxylative couplings, showcasing its utility not only as a reactive agent but also as a facilitator in organic transformations.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms and trifluoromethyl group contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below compares key fluorinated thiophenols:

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group in this compound enhances electron deficiency compared to non-CF₃ analogs like 2,3,5,6-Tetrafluorothiophenol, leading to stronger interactions in self-assembled monolayers (SAMs) .

- Steric Bulk : The trifluoromethyl group increases steric hindrance, affecting reaction kinetics in nucleophilic aromatic substitution (SNAr) compared to smaller substituents like -Cl or -CH₃ .

Reactivity Trends :

- The -CF₃ group stabilizes negative charge in intermediates, enhancing reactivity in SNAr compared to non-CF₃ thiophenols .

- Pentafluorothiophenol exhibits higher electrophilicity due to full fluorination, enabling rapid thiol-ene click reactions .

Pharmaceutical Relevance

- Drug Intermediates: The CF₃ group in this compound is utilized in synthesizing inhibitors like 1-benzyl-2-oxo-N-(2,3,5,6-tetrafluoro-4′-(trifluoromethyl)-biphenyl)carboxamide, targeting dihydroorotate dehydrogenase for leukemia treatment .

- Metabolic Stability: Fluorinated thiophenols generally resist oxidative degradation, enhancing drug half-life compared to non-fluorinated analogs .

Actividad Biológica

4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol (C₇H₄F₇S), also known as EVT-521475, is an organofluorine compound characterized by a unique molecular structure featuring multiple fluorine substitutions. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications.

The molecular weight of this compound is approximately 250.14 g/mol. Its structure includes a benzene ring with four fluorine atoms and a trifluoromethyl group attached to a thiol functional group. This high degree of fluorination enhances its chemical stability and reactivity compared to less fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. A study evaluated the antibacterial efficacy of various fluoro and trifluoromethyl-substituted compounds against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Notably, certain derivatives demonstrated minimal inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL against these resistant strains, suggesting that modifications in the trifluoromethyl group can enhance antibacterial potency .

The mechanism of action for this compound involves its interaction with bacterial cell membranes and potential disruption of metabolic pathways. The presence of multiple electronegative fluorine atoms may influence the compound's lipophilicity and ability to penetrate bacterial membranes effectively .

Synthesis and Reactivity

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving suitable aromatic halides and thiol reagents. For example, reactions involving potassium hydrosulfide (KSH) have been explored to produce this compound with high yields .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | C₇H₄F₇O | Contains an oxygen atom instead of sulfur |

| 4-Mercapto-α,α,α,2,3,5,6-heptafluorotoluene | C₇H₂F₇S | More extensive fluorination; different alkyl group |

| 2-Fluoro-4-(trifluoromethyl)benzenethiol | C₇H₄F₄S | Less fluorination; only one additional fluorine |

The uniqueness of this compound lies in its combination of high fluorination with a thiol functional group, which may enhance its reactivity and stability compared to structurally similar compounds.

Case Studies and Research Findings

- Antibacterial Efficacy : In vitro studies showed that certain trifluoromethyl-substituted salicylanilides exhibited potent activity against MRSA strains. The comparative analysis revealed that modifications in the trifluoromethyl position significantly improved antibacterial activity .

- Biochemical Interactions : Investigations into the interactions between this compound and transition metals indicate potential applications in catalysis and drug design due to the formation of stable metal complexes.

Q & A

Q. What are the optimal synthetic routes for 4-Trifluoromethyl-2,3,5,6-tetrafluorothiophenol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves fluorination and thiolation steps. For example, analogous fluorinated thiophenol derivatives are prepared via nucleophilic aromatic substitution (SNAr) using fluorinated precursors and thiolating agents. Key parameters include:

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .

- Reagent Stoichiometry : A 1:1 molar ratio of fluorinated precursor to thiolating agent minimizes side reactions .

- Reaction Monitoring : Thin-layer chromatography (TLC) at 12–24-hour intervals ensures reaction progression .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- NMR Spectroscopy : NMR identifies fluorination patterns; NMR confirms thiol proton absence (indicating successful deprotection) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves crystal structure for absolute configuration confirmation (if crystalline derivatives are available) .

Advanced Research Questions

Q. What are the mechanistic challenges in achieving regioselective fluorination and thiolation for this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effects can deactivate the aromatic ring, complicating SNAr. Strategies include:

- Precursor Design : Use directing groups (e.g., nitro or trifluoromethyl) to guide substitution patterns .

- Catalytic Systems : Lewis acids (e.g., BF) or transition metals (e.g., CuI) enhance reaction efficiency .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and transition states to guide experimental design .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in catalysis or materials science?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (fluorinated compounds often degrade >200°C) .

- pH-Dependent Stability : Monitor via UV-Vis spectroscopy in buffered solutions (pH 1–14). Thiophenol derivatives may oxidize to disulfides under basic conditions .

- Applications : High thermal stability supports use as ligands in high-temperature catalysis; pH sensitivity limits utility in aqueous systems .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Computational workflows:

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Transition-State Modeling : Use Gaussian or ORCA software to simulate reaction pathways (e.g., thiol-thiolate equilibria) .

- Solvent Effects : Conductor-like Screening Model (COSMO) predicts solvation energies in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.